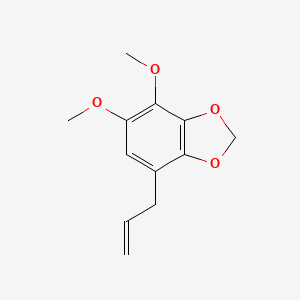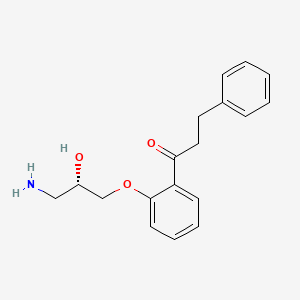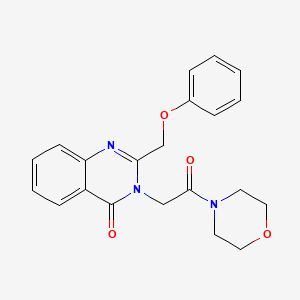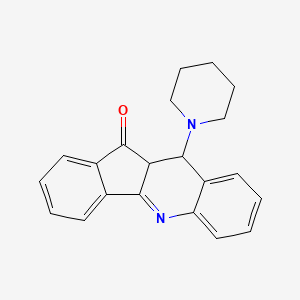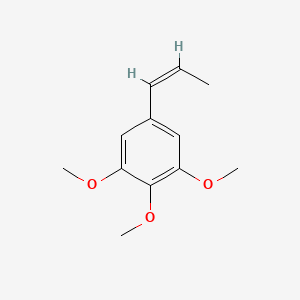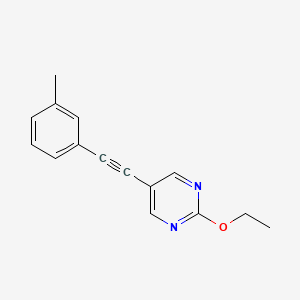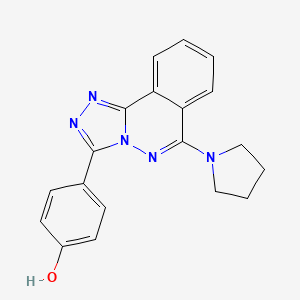
Bis(butylthio)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(butylthio)mercury is an organomercury compound with the chemical formula ( \text{C}8\text{H}{18}\text{HgS}_2 ) It is characterized by the presence of two butylthio groups attached to a central mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(butylthio)mercury can be synthesized through the reaction of mercuric acetate with butylthiol. The reaction typically involves the following steps:
Preparation of Mercuric Acetate Solution: Dissolve mercuric acetate in an appropriate solvent such as ethanol.
Addition of Butylthiol: Slowly add butylthiol to the mercuric acetate solution while stirring.
Reaction Conditions: The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Isolation and Purification: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Bis(butylthio)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury sulfide and butyl sulfoxide.
Reduction: Reduction reactions can convert this compound to elemental mercury and butylthiol.
Substitution: The butylthio groups can be substituted with other thiol groups or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various thiols or ligands can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Mercury sulfide and butyl sulfoxide.
Reduction: Elemental mercury and butylthiol.
Substitution: New organomercury compounds with different thiol or ligand groups.
Aplicaciones Científicas De Investigación
Bis(butylthio)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool for investigating mercury toxicity.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialized materials and as a precursor for other organomercury compounds.
Mecanismo De Acción
The mechanism by which bis(butylthio)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the generation of reactive oxygen species (ROS), which further contribute to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(tert-butylthio)mercury: Similar structure but with tert-butyl groups instead of butyl groups.
Bis(phenylthio)mercury: Contains phenylthio groups instead of butylthio groups.
Bis(methylthio)mercury: Features methylthio groups instead of butylthio groups.
Uniqueness
Bis(butylthio)mercury is unique due to its specific butylthio groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in synthesis, catalysis, and biological studies.
Propiedades
Número CAS |
23601-34-5 |
|---|---|
Fórmula molecular |
C8H20HgS2 |
Peso molecular |
381.0 g/mol |
Nombre IUPAC |
butane-1-thiol;mercury |
InChI |
InChI=1S/2C4H10S.Hg/c2*1-2-3-4-5;/h2*5H,2-4H2,1H3; |
Clave InChI |
AEJVHAVTEZQTOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCS.CCCCS.[Hg] |
Números CAS relacionados |
109-79-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


